molecular formula C10H15BrClNO B3078546 (5-Bromo-2-ethoxybenzyl)methylamine hydrochloride CAS No. 1052508-19-6

(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride

Cat. No.: B3078546
CAS No.: 1052508-19-6
M. Wt: 280.59 g/mol
InChI Key: IPJTYRVDOAGJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is commonly used in research and development settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a methylamine group attached to a benzyl ring .

Scientific Research Applications

(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information on its hazards, handling, storage, and disposal . Always follow appropriate safety procedures when handling chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxybenzyl)methylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzyl ring.

    Methylation: The brominated intermediate is then subjected to methylation using methylamine under controlled conditions to form the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzylamines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxybenzyl)methylamine hydrochloride
  • (5-Bromo-2-ethoxyphenyl)methylamine hydrochloride
  • (5-Bromo-2-ethoxybenzyl)ethylamine hydrochloride

Uniqueness

(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-4-9(11)6-8(10)7-12-2;/h4-6,12H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJTYRVDOAGJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride
Reactant of Route 5
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-ethoxybenzyl)methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.